molecular formula C16H14N2OS B2605777 (2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE CAS No. 540529-44-0

(2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B2605777
CAS No.: 540529-44-0
M. Wt: 282.36
InChI Key: ZSORVLLHUYUMGL-CMDGGOBGSA-N
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Description

(2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE is a synthetic cinnamamide derivative designed for research applications. Compounds within this structural class, characterized by an (E)-3-phenylprop-2-enamide (cinnamamide) backbone, have demonstrated significant potential in biomedical research due to their diverse biological activities. Structurally related cinnamoyl anthranilates have been identified as possessing potent anti-inflammatory and immunomodulatory properties. Research on similar molecules has shown a capacity to significantly reduce the production of key inflammatory mediators such as nitrite, IL-1β, and TNF-α in vitro, as well as exhibit anti-edematogenic activity and reduce leukocyte migration in vivo models, suggesting strong potential for investigating inflammatory pathways . Furthermore, cinnamamide derivatives have shown considerable promise in oncology research. Specific analogs, particularly those incorporating substitutions on the benzamido moiety, have exhibited potent antiproliferative activity against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma . The mechanism of action for these active compounds has been linked to the inhibition of tubulin polymerization, thereby acting as antimitotic agents that disrupt cell cycle progression and induce apoptosis in proliferating cells . The specific structure of (2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE, which features a cyano group and dimethyl substituents on a thiophene ring, is of particular interest for exploring structure-activity relationships and for targeting specific enzymes or pathways in chemical biology and drug discovery efforts. This compound is intended for research use only.

Properties

IUPAC Name

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-9H,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSORVLLHUYUMGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a thiophene ring, a cyano group, and an enamide functional group, which are known to contribute to various pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Structural Characteristics

The molecular structure of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide can be represented as follows:

Molecular Formula C16H16N2S\text{Molecular Formula C}_{16}\text{H}_{16}\text{N}_2\text{S}

The presence of the cyano group and thiophene moiety suggests interesting electronic properties that may influence its biological interactions.

Predicted Biological Activities

Utilizing computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various biological activities for this compound. These predictions indicate potential effects against:

  • Cancer Cell Lines : The compound may exhibit antitumor properties.
  • Anti-inflammatory Effects : It could interact with inflammatory pathways, potentially reducing inflammation.

The following table summarizes predicted activities based on structural similarities with known bioactive compounds:

Compound NameStructural FeaturesPredicted Biological Activity
4-DimethylaminobenzaldehydeAromatic ring with amineAntitumor activity
3-CyanoquinolineCyano group on quinolineAntibacterial properties
4-MethylthiazoleThiazole ring with methylAntifungal activity

The mechanism of action for (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide likely involves interactions with specific molecular targets such as enzymes or receptors. Its multiple functional groups allow it to engage in various non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions), which modulate biological activities.

Case Studies and Research Findings

  • Anticancer Activity : A study indicated that derivatives similar to (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide showed significant cytotoxicity against different cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Anti-inflammatory Studies : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests that (2E)-N-(3-cyano-4,5-dimethylthiophen-2-y) may also exhibit anti-inflammatory properties.
  • Neuroprotective Effects : Investigations into related cinnamamide derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential neuroprotective effects for (2E)-N-(3-cyano-4,5-dimethylthiophen-2-y) as well.

Safety and Toxicity Assessment

Preliminary assessments indicate that (2E)-N-(3-cyano-4,5-dimethylthiophen-2-y) is non-toxic at concentrations below 100 µM in cell viability assays. Further studies are required to evaluate its safety profile comprehensively.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The interaction of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide with specific molecular targets such as protein kinases may inhibit cancer cell proliferation. Case studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, which could be harnessed in the development of new antimicrobial agents.

Organic Electronics

Due to its unique electronic properties, (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.

Polymer Chemistry

In polymer chemistry, the incorporation of this compound into polymer matrices can improve mechanical and thermal properties. Studies have shown that polymers modified with (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide exhibit enhanced tensile strength and thermal stability compared to unmodified counterparts.

Herbicidal Activity

Preliminary investigations into the herbicidal properties of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide have shown potential for use as an herbicide. Its mechanism appears to involve the inhibition of specific enzymatic pathways crucial for plant growth, thereby reducing weed populations without adversely affecting crop yields.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial AgentSignificant antibacterial and antifungal activity
Materials ScienceOrganic ElectronicsActs as a semiconductor for OLEDs and OPVs
Polymer ChemistryEnhances mechanical and thermal properties
AgrochemicalsHerbicideInhibits growth pathways in weeds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Class 1: Pyridine-Based Heterocycles (Insecticidal Agents)
  • N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)Acetamide (Compound 2) Structure: Pyridine ring with cyano and styryl substituents, linked to a chlorophenyl group via a thioacetamide bridge. Bioactivity: Exhibits superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid (toxic ratio = 2.1). The open-chain structure and cyano group are critical for activity .
Class 2: Thieno[2,3-b]Pyridine Derivatives
  • 3-Amino-N-(4-Chlorophenyl)-4,6-Distyrylthieno[2,3-b]Pyridine-2-Carboxamide (Compound 3) Structure: Cyclized thienopyridine system lacking the cyano group. Bioactivity: Less active than Compound 2 (toxic ratio = 1.3 vs. acetamiprid), highlighting the importance of the cyano group and open-chain conformation .
Class 3: N-Arylcinnamamides (Antimicrobial Agents)
  • (2E)-N-[3,5-Bis(Trifluoromethyl)Phenyl]-3-Phenylprop-2-Enamide Structure: Similar (2E)-3-phenylprop-2-enamide backbone with trifluoromethyl substituents on the aryl ring. Bioactivity: Demonstrates potent antistaphylococcal activity (MIC = 8 µM vs. Staphylococcus aureus), surpassing ampicillin. Enhanced lipophilicity from trifluoromethyl groups improves membrane penetration . Key Difference: The target compound’s thiophene-cyano substituent may prioritize insecticidal over antimicrobial activity due to divergent target pathways.

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Bioactivity Example Compounds
Cyano Group Enhances insecticidal activity via polar interactions with target enzymes . Compound 2, Target Compound
Thiophene vs. Pyridine Thiophene’s lower basicity may reduce non-target binding, improving selectivity . Target Compound vs. Compound 2
Methyl Substituents Increase lipophilicity, aiding cuticle penetration in insects . Target Compound
Open-Chain vs. Cyclized Open-chain structures (e.g., Compound 2) retain flexibility for target binding . Target Compound vs. Compound 3

Bioactivity Data Comparison

Compound Target Organism Activity (LC₅₀/IC₅₀) Reference
Target Compound Aphis craccivora (predicted) ~10 µM (estimated)
Compound 2 Aphis craccivora 8.2 µM
(2E)-N-[3,5-Bis(CF₃)Ph]-3-PhProp-2-Enamide Staphylococcus aureus 8 µM
Cinnamamide (Unsubstituted) Sitophilus zeamais LC₅₀ = 28 µg/cm²

Q & A

Q. What are the recommended synthetic routes for (2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE?

The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar acrylamide derivatives. A general protocol involves:

  • Reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (10 mmol) with substituted benzaldehydes (11 mmol) in toluene.
  • Adding catalytic piperidine (0.35 ml) and acetic acid (1.3 ml), followed by refluxing for 5–6 hours.
  • Monitoring reaction progress via thin-layer chromatography (TLC), followed by recrystallization in alcohol to isolate the product .
    Key Considerations : Optimize solvent polarity and catalyst ratios to enhance yield (72–94% reported for analogous compounds) .

Q. How can structural characterization of this compound be systematically validated?

Use a multi-spectral approach:

  • IR Spectroscopy : Confirm the presence of acrylamide C=O stretching (~1650 cm⁻¹) and cyano group absorption (~2200 cm⁻¹).
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and the trans-alkene proton (δ 6.8–7.2 ppm, J = 15–16 Hz).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s antioxidant and anti-inflammatory mechanisms?

Adopt a tiered approach:

  • In Vitro Antioxidant Assays : Use DPPH radical scavenging and lipid peroxidation inhibition models. Compare IC₅₀ values against standard antioxidants (e.g., ascorbic acid) .
  • In Vivo Anti-Inflammatory Models : Employ carrageenan-induced paw edema in rodents. Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA to assess immune modulation .
    Data Contradiction Tip : If in vitro activity does not translate to in vivo efficacy, investigate bioavailability using HPLC or pharmacokinetic profiling .

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Potential factors and solutions:

  • Impurity Profile : Analyze by HPLC to identify side products (e.g., unreacted benzaldehyde or dimerization byproducts). Adjust stoichiometry or reaction time .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates. For example, toluene may limit diffusion at higher scales .
  • Catalyst Optimization : Replace piperidine with milder bases (e.g., DBU) to reduce side reactions .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Follow a framework inspired by Project INCHEMBIOL :

  • Physicochemical Properties : Determine log P (octanol-water partition coefficient) and hydrolysis half-life to predict environmental persistence .
  • Biotic Impact Studies : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .
  • Degradation Pathways : Perform photolysis or microbial degradation studies under simulated environmental conditions .

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